molecular formula C22H25N5OS2 B2821658 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-31-4

5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2821658
CAS No.: 886914-31-4
M. Wt: 439.6
InChI Key: MEUPRRQCHQGWEA-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a thiophene ring, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is attached via nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

    Industry: The compound may be used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Benzylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS2/c1-2-18-23-22-27(24-18)21(28)20(30-22)19(17-9-6-14-29-17)26-12-10-25(11-13-26)15-16-7-4-3-5-8-16/h3-9,14,19,28H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUPRRQCHQGWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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